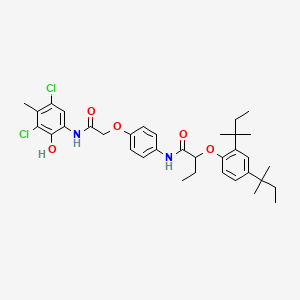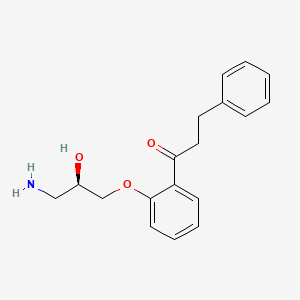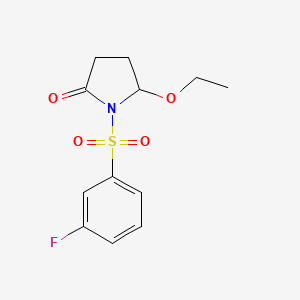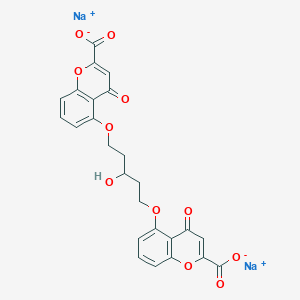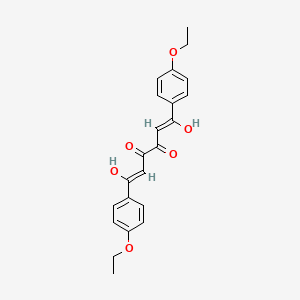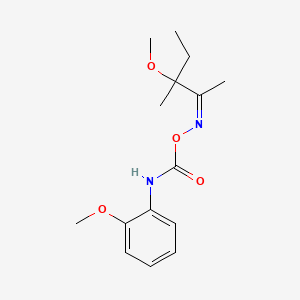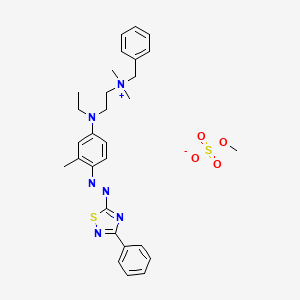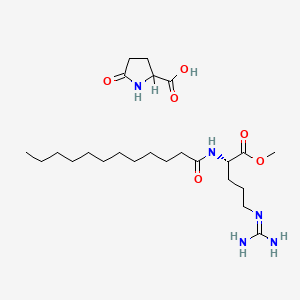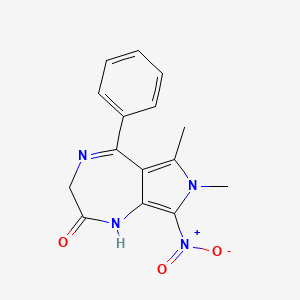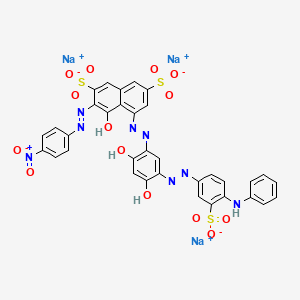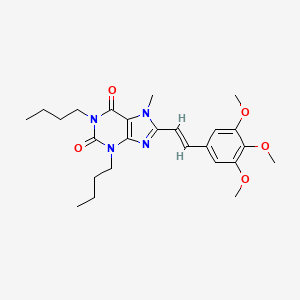
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic compound known for its potential applications in various scientific fields. This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of (E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the xanthine core: This involves the reaction of appropriate amines with uric acid or its derivatives under controlled conditions.
Introduction of the butyl groups: The butyl groups are introduced via alkylation reactions using butyl halides in the presence of a base.
Styryl group addition: The styryl group is added through a Heck reaction, which involves the coupling of a halogenated xanthine derivative with a styrene derivative in the presence of a palladium catalyst.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Wissenschaftliche Forschungsanwendungen
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular activity. This modulation can result in therapeutic effects, such as neuroprotection or anti-cancer activity.
Vergleich Mit ähnlichen Verbindungen
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine can be compared with other xanthine derivatives, such as caffeine, theophylline, and theobromine. While these compounds share a common xanthine core, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
142665-38-1 |
|---|---|
Molekularformel |
C25H34N4O5 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
1,3-dibutyl-7-methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C25H34N4O5/c1-7-9-13-28-23-21(24(30)29(25(28)31)14-10-8-2)27(3)20(26-23)12-11-17-15-18(32-4)22(34-6)19(16-17)33-5/h11-12,15-16H,7-10,13-14H2,1-6H3/b12-11+ |
InChI-Schlüssel |
IESVYUIVHGVRBK-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
Kanonische SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


